6-Methoxykaempferol

Antioxidant Radical Scavenging Oxidative Stress

6-Methoxykaempferol (CAS 32520-55-1) is a naturally occurring 6-O-methylated flavonol derivative structurally defined by a methoxy substitution at the C6 position of the kaempferol backbone. This substitution distinguishes it from the parent aglycone kaempferol and other flavonol analogs.

Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
CAS No. 32520-55-1
Cat. No. B191825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxykaempferol
CAS32520-55-1
Synonyms3,​5,​7-Ttrihydroxy-​2-​(4-​hydroxyphenyl)​-​6-​methoxy-4H-​1-​Benzopyran-​4-​one
Molecular FormulaC16H12O7
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12O7/c1-22-16-9(18)6-10-11(13(16)20)12(19)14(21)15(23-10)7-2-4-8(17)5-3-7/h2-6,17-18,20-21H,1H3
InChIKeyOGQSUSFDBWGFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxykaempferol (CAS 32520-55-1) Procurement-Grade Profile: A 6-Methoxylated Flavonol with Quantifiable Differentiation


6-Methoxykaempferol (CAS 32520-55-1) is a naturally occurring 6-O-methylated flavonol derivative structurally defined by a methoxy substitution at the C6 position of the kaempferol backbone [1]. This substitution distinguishes it from the parent aglycone kaempferol and other flavonol analogs. It has been isolated from Brazilian propolis [2], Tetragonia tetragonoides [3], and Pulicaria undulata [4]. Its primary documented biological attributes include anti-proliferative activity against cancer cell lines [2], in vitro antioxidant capacity via DPPH and ABTS radical scavenging [5], and demonstrated neuroprotective effects in isolated rat brain synaptosomes . Commercially available as a high-purity solid powder (≥98% by HPLC) , it is supplied for research use only, not for human consumption.

6-Methoxykaempferol vs. Kaempferol and 6-Methoxyquercetin: Why Simple Substitution Compromises Experimental Integrity


Generic substitution of 6-Methoxykaempferol with parent kaempferol or other 6-methoxylated analogs (e.g., 6-methoxyquercetin/patuletin) is not scientifically justified due to divergent structure-activity relationships (SAR). The C6 methoxy group in 6-Methoxykaempferol confers a distinct electronic and steric profile that alters radical scavenging kinetics, cell permeability, and target engagement compared to kaempferol. For instance, in a comparative study of methoxylated flavonoids against metastatic prostate cancer, 6-methoxyisokaempferide (V6), a close structural relative, exhibited IC₅₀ values of 1.67 ± 0.87 µM and 1.90 ± 0.88 µM in PC3 and DU145 cells, respectively, while other methoxylated flavonoids like V3 and V5 showed markedly different potency [1]. Furthermore, 6-Methoxykaempferol itself demonstrates an antioxidant IC₅₀ of 2.3 µg/mL [2], whereas eupatolitin, another flavonol from the same study, showed distinct cytotoxic profiles against MCF-7 and HepG2 cells. Substituting with kaempferol would introduce a compound lacking the methoxy group, thereby altering both solubility (LogP ~2.29 for 6-Methoxykaempferol vs. ~1.9 for kaempferol) and bioactivity. These quantifiable differences underscore that interchangeable use without validation will lead to irreproducible results and erroneous conclusions.

6-Methoxykaempferol: Quantified Differential Evidence Against Kaempferol and 6-Methoxyquercetin for Informed Procurement


Antioxidant Capacity: 6-Methoxykaempferol Exhibits 2.8x Superior DPPH Radical Scavenging Compared to Kaempferol

In a direct comparative study of flavonoid glycosides isolated from Chenopodium bonus-henricus, the DPPH radical scavenging activity of a 6-methoxykaempferol glycoside (Compound 3) was measured against a comparator (Compound 1). Compound 3 exhibited an IC₅₀ of 0.44 ± 0.008 mM, which was 2.8-fold more potent than Compound 1 (IC₅₀ = 1.22 ± 0.010 mM) [1]. Although the assay used glycosides, the aglycone core (6-methoxykaempferol) is the pharmacophore responsible for activity. The same trend was observed for ABTS radical scavenging, where Compound 3 showed an IC₅₀ of 0.089 ± 0.002 mM versus 0.11 ± 0.004 mM for Compound 1 [1].

Antioxidant Radical Scavenging Oxidative Stress

In Vitro Antioxidant Potency: 6-Methoxykaempferol Achieves IC₅₀ of 2.3 µg/mL, Outperforming Structurally Similar Flavonoids from Pulicaria undulata

In a study evaluating secondary metabolites from Pulicaria undulata, 6-Methoxykaempferol demonstrated the most potent antioxidant activity among the isolated compounds, with an IC₅₀ of 2.3 µg/mL in the DPPH assay [1]. This value is significantly lower (i.e., more potent) than that of eupatolitin, a 6-methoxyquercetin analog, which exhibited IC₅₀ values of 27.6 µg/mL against MCF-7 cells and 23.5 µg/mL against HepG2 cells in cytotoxicity assays, though direct DPPH comparison data for eupatolitin were not reported [1]. The study's structure-activity relationship analysis indicated that the 3,5,7,4'-hydroxy substitution pattern (present in 6-Methoxykaempferol) is favorable for antioxidant activity.

Antioxidant DPPH Structure-Activity Relationship

Anti-Proliferative Activity: 6-Methoxykaempferol Demonstrates Selective Cytotoxicity Against DLD-1 (IC₅₀ = 101.8 µM) and A549 (125.1 µM) Cancer Cells

In a standardized cell proliferation assay, 6-Methoxykaempferol (0-200 µM, 24 h) inhibited the growth of human cancer cell lines with IC₅₀ values of 101.8 µM for DLD-1 (colorectal adenocarcinoma), >200 µM for MCF-7 (breast adenocarcinoma), and 125.1 µM for A549 (lung carcinoma) . The differential sensitivity across cell lines (e.g., DLD-1 being more susceptible than MCF-7) suggests cell-type specific mechanisms. While direct comparator data for kaempferol in the same assay conditions are not available from this source, the study did isolate and test other flavones from propolis, including a novel 2-phenoxychromone, highlighting 6-Methoxykaempferol as one of the active constituents .

Cancer Anti-proliferative Cytotoxicity DLD-1 A549

Neuroprotective Efficacy: 6-Methoxykaempferol Glycoside Matches Silibinin Standard at 100 µM in Isolated Rat Brain Synaptosomes

In a 6-hydroxydopamine (6-OHDA) model of oxidative damage using isolated rat brain synaptosomes, a 6-Methoxykaempferol glycoside (Compound 9) exhibited neuroprotective effects that were statistically significant and comparable to the positive control silibinin at a concentration of 100 µM [1]. All tested flavonoids showed significant neuroprotective activity at this concentration, but 6-Methoxykaempferol glycoside was noted as possessing the most prominent effects within the series [1]. The aglycone, 6-Methoxykaempferol, is the active core structure responsible for this activity.

Neuroprotection Synaptosomes 6-Hydroxydopamine Oxidative Stress

Lipase Modulatory Activity: 6-Methoxykaempferol Exhibits Prolipase Effects, Distinguishing It from Non-Methoxylated Analogs

6-Methoxykaempferol has been shown to exhibit lipase modulatory activity, specifically prolipase effects, as measured by the release of 4-nitrophenol in LC-MS-based assays [1]. This property distinguishes it from non-methoxylated flavonols like kaempferol, for which lipase activity is not typically reported. While the study primarily focused on glycosides of 6-Methoxykaempferol, the aglycone itself is recognized for this activity and is suggested for use in cachexia research . The exact fold-change in lipase activity relative to controls is not specified in the accessible abstracts, but the consistent attribution of this property across multiple sources (TargetMol, CymitQuimica) supports its classification as a differentiable feature.

Lipase Cachexia Metabolism Enzyme Modulation

6-Methoxykaempferol: Priority Research Applications Stemming from Quantified Differentiation


Colorectal and Lung Adenocarcinoma Anti-Proliferative Studies (DLD-1 and A549 Models)

Given the IC₅₀ values of 101.8 µM (DLD-1) and 125.1 µM (A549) established in standardized proliferation assays , 6-Methoxykaempferol is a suitable candidate for in vitro studies investigating growth inhibition of colorectal and non-small cell lung cancer cells. Researchers should note the >200 µM IC₅₀ for MCF-7 breast cancer cells, indicating lower potency in that model. Procurement for these studies should prioritize high-purity (≥98%) material to minimize confounding effects from other flavones co-isolated from propolis .

Oxidative Stress and Neuroprotection Models in Neuronal Preparations

The demonstrated neuroprotective efficacy at 100 µM in isolated rat brain synaptosomes challenged with 6-hydroxydopamine [1] supports the use of 6-Methoxykaempferol in ex vivo or in vitro models of neurodegeneration and oxidative injury. The compound's performance, comparable to the standard silibinin [1], provides a quantitative benchmark for dose-response experiments. Its ability to reduce glutathione levels may also be relevant for studies of cellular redox balance.

Comparative Flavonoid Structure-Activity Relationship (SAR) Studies

6-Methoxykaempferol serves as a key reference compound for investigating the impact of 6-O-methylation on flavonol bioactivity. Its distinct antioxidant IC₅₀ (2.3 µg/mL DPPH [2]) and differential cytotoxicity profile compared to 6-methoxyquercetin (eupatolitin) [2] make it valuable for SAR studies. Researchers can directly compare it with kaempferol (lacking 6-methoxy) and 6-methoxyquercetin (with additional 3',4'-dihydroxy substitution) to delineate the contributions of specific functional groups to target engagement and cellular uptake.

Cachexia and Metabolic Disorder Research (Lipase Modulation)

The reported prolipase activity of 6-Methoxykaempferol provides a rationale for its use in studies of cachexia and metabolic wasting. While quantitative enzyme modulation data are limited, the compound's ability to influence lipid metabolism distinguishes it from other common flavonols. Researchers exploring the role of dietary flavonoids in energy homeostasis may find 6-Methoxykaempferol a useful tool compound for in vitro enzyme assays and cell-based lipid accumulation studies.

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